

Technical Guide: Miconazole EP Impurity E – Chemical Structure & Analytical Profiling[1]

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Compound of Interest

Compound Name: *Miconazole N-(2-Methyl)propanoate*

Cat. No.: *B1164263*

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Executive Summary

Miconazole EP Impurity E (Chemical Name: 2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-yl]-2-methylpropanoate) is a critical process-related impurity identified in the European Pharmacopoeia (EP) monograph for Miconazole Nitrate.[1][2][3][4] Structurally, it is a quaternary ammonium salt formed by the alkylation of the imidazole ring. Its presence represents a significant quality control challenge due to its high polarity and distinct solubility profile compared to the parent active pharmaceutical ingredient (API).

This guide provides a comprehensive structural analysis, formation mechanism, and validated analytical protocols for the detection and quantification of Impurity E, designed for pharmaceutical scientists and quality assurance professionals.[1]

Part 1: Chemical Identity & Structural Characterization[4]

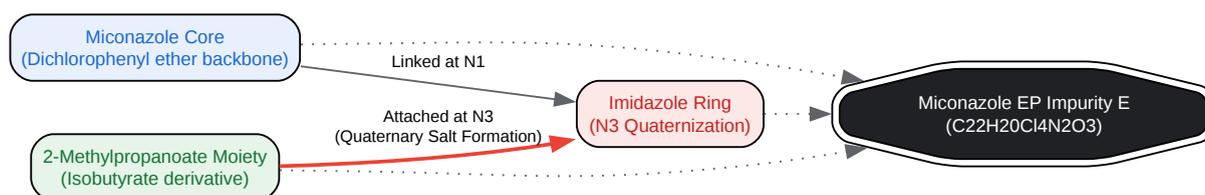
Chemical Nomenclature & Identifiers

Impurity E is distinct from the hydrolytic degradation products (such as Impurity A) due to the preservation of the imidazole ring and the addition of a sterically hindered ester/carboxylate moiety.

Parameter	Specification
EP Designation	Miconazole Impurity E
Common Name	Miconazole N-(2-Methyl)propanoate
IUPAC Name	2-[1-[(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazol-3-yl]-2-methylpropanoate
Molecular Formula	C ₂₂ H ₂₀ Cl ₄ N ₂ O ₃
Molecular Weight	502.22 g/mol
CAS Number	1370335-38-8
Structure Type	Imidazolium Quaternary Salt (Zwitterionic character potential)

Structural Visualization

The following diagram illustrates the chemical structure of Impurity E, highlighting the quaternary nitrogen center and the 2-methylpropanoate tail.[1]



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Figure 1: Structural assembly of Miconazole EP Impurity E, showing the N-alkylation of the imidazole ring.[1]

Part 2: Formation Mechanism[1] Synthesis Pathway & Origin

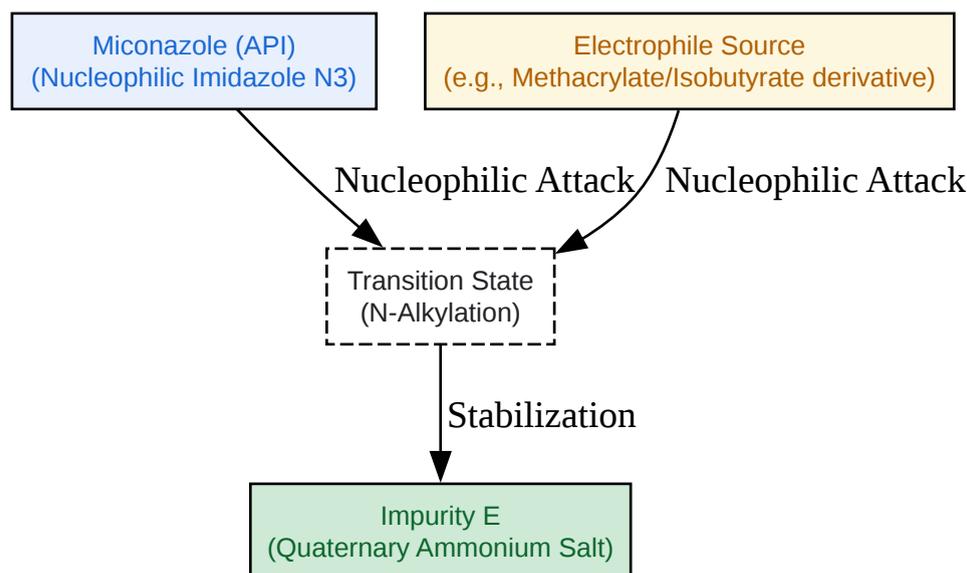
Unlike oxidative or hydrolytic degradants, Impurity E arises from an alkylation reaction during the synthesis or purification process. The "2-methylpropanoate" group suggests the involvement of specific reagents or byproducts capable of acting as electrophiles toward the nucleophilic N3 of the imidazole ring.

Mechanism Hypothesis

The formation likely follows a pathway involving Michael Addition or Nucleophilic Substitution:

- Nucleophile: The unbonded nitrogen (N3) of the imidazole ring in Miconazole.
- Electrophile: A methacrylic acid derivative (e.g., methyl methacrylate) or a 2-halo-2-methylpropanoate species present as a reagent impurity or solvent byproduct.[1]
- Reaction: The lone pair on N3 attacks the electrophilic carbon, forming a stable quaternary ammonium salt.

Note on Stability: As a quaternary salt, this impurity is non-volatile and highly polar. It is stable under standard storage conditions but can be difficult to remove via standard organic washes due to its ionic nature.



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Figure 2: Proposed formation pathway of Impurity E via N-alkylation of the Miconazole parent molecule.[1]

Part 3: Analytical Characterization (EP Method)[1]

HPLC Methodology

The European Pharmacopoeia (EP) prescribes a specific Liquid Chromatography (LC) method for the separation of Miconazole impurities.[1] Due to the ionic nature of Impurity E, control of pH and ionic strength in the mobile phase is critical for reproducible retention times.

Protocol Specification

Parameter	Condition
Column	Octadecylsilyl silica gel (C18), 100 mm x 4.6 mm, 3 µm particle size (e.g., Hypersil Gold or equivalent)
Mobile Phase	Ammonium Acetate (6.0 g/L) dissolved in a mixture of: Acetonitrile (300 mL) / Methanol (320 mL) / Water (380 mL)
Flow Rate	2.0 mL/min
Detection	UV Spectrophotometer at 235 nm
Injection Volume	10 µL
Run Time	1.2 times the retention time of Miconazole

Chromatographic Behavior[9][10]

- Elution Order: Impurity E, being a polar quaternary salt, typically elutes earlier than the lipophilic parent Miconazole and other non-polar impurities (like Impurity C or D).[1]
- Resolution: The high organic content of the mobile phase (Acetonitrile/Methanol) is balanced with Ammonium Acetate buffer to ensure sharp peak shape for the ionic Impurity E.
- System Suitability: The resolution between Miconazole and its closest eluting impurities must meet EP acceptance criteria (typically $R > 1.5$).

Part 4: Regulatory & Safety Context[1]

Pharmacopoeial Limits

Under current EP and BP (British Pharmacopoeia) standards, Impurity E is controlled as a specific impurity.[1]

- Acceptance Limit: Not more than (NMT) 0.25% (typically corresponding to the area of the principal peak in the reference solution).
- Total Impurities: The sum of all impurities (A, B, C, D, E, F, G, H, I) must usually be NMT 0.5%.[1]

Toxicology

As a quaternary ammonium compound, Impurity E possesses different toxicological properties than the parent azole. While specific LD50 data for the impurity alone is limited, quaternary salts can exhibit irritation potential. Strict adherence to the 0.25% limit ensures the safety profile of the final drug product remains within established margins.

References

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